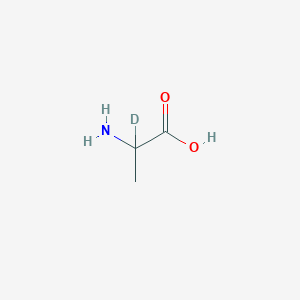
Coenzyme A, S-acetate, trisodium salt (9CI)
概要
説明
Synthesis Analysis
Coenzyme A (CoA) is synthesized from phosphopantothenate by the action of the enzyme pantothenate kinase . This process highlights the ability to modify coenzyme A to create analogues that can be used to study enzyme mechanisms and interactions.
Molecular Structure Analysis
The molecular structure of Coenzyme A, S-acetate, trisodium salt (9CI) was elucidated by observing the exchange of alpha-methylene protons with D2O, which revealed a pKa of 9.85 for the S-trifluoroacetonylmercaptoethanol.
Chemical Reactions Analysis
S-trifluoroacetonyl-coenzyme A acts as a competitive inhibitor for citrate synthetase, with a Ki of 0.16 mM. It is capable of forming binary and ternary complexes with the enzyme, which can be detected by shifts in the 19F NMR spectrum. This suggests that the modified coenzyme A can mimic the natural substrate to some extent, providing valuable information about enzyme-substrate interactions.
Physical And Chemical Properties Analysis
The interaction of S-trifluoroacetonyl-coenzyme A with alpha-cyclodextrin indicates the formation of inclusion complexes, while showing minimal interaction with other polysaccharides and lipopolysaccharides.
科学的研究の応用
Comprehensive Analysis of Acetyl Coenzyme A Sodium Salt Applications
Acetyl coenzyme A sodium salt, also known as Coenzyme A, S-acetate, trisodium salt, is a pivotal molecule in various biochemical pathways. Below is a detailed analysis of its unique applications across different scientific research fields.
Metabolic Pathways and the Krebs Cycle: Acetyl coenzyme A is a central compound in the Krebs cycle, also known as the citric acid cycle. It serves as a source of carbon for this cycle, which is fundamental to cellular respiration and energy production in living organisms. The compound enters the cycle by combining with oxaloacetate to form citrate, which is then metabolized to release energy stored in its chemical bonds .
Lipid Biosynthesis: This compound plays a crucial role in the synthesis of fatty acids. It provides the acetyl groups that are the building blocks for fatty acid chains. Through a series of enzymatic reactions, acetyl coenzyme A contributes to the elongation of carbon chains, leading to the production of various lipids essential for cell membrane structure and function .
Protein Acetylation: Acetyl coenzyme A is an essential cofactor for enzyme-catalyzed acetylation reactions. These reactions are crucial for the post-translational modification of proteins, which can alter their function, localization, and interaction with other molecules. Protein acetylation is a significant area of study in epigenetics and gene regulation .
Neurotransmitter Synthesis: In the nervous system, acetyl coenzyme A is involved in synthesizing the neurotransmitter acetylcholine. This neurotransmitter is essential for muscle stimulation, memory formation, and many other neurological functions. The compound’s role in neurotransmitter synthesis is a key area of research in neurobiology and pharmacology .
Amino Acid and Fatty Acid Oxidation: Acetyl coenzyme A is an intermediate in the oxidation of fatty acids and amino acids. It is formed during the breakdown of these molecules, which is a process that provides energy and metabolic intermediates for cells. Research into this application is vital for understanding metabolic disorders and developing treatments .
Isoprenoid-Based Protein Modifications: Isoprenoids are a class of organic compounds derived from acetyl coenzyme A. They play a role in protein prenylation, a type of post-translational modification that affects protein membrane localization and function. This application is significant in the study of cell signaling and cancer research .
Acetyltransferases and Acyltransferases Activity: Acetyl coenzyme A serves as a substrate for various acetyltransferases and acyltransferases. These enzymes transfer acyl groups to acceptor molecules, which is a critical step in numerous biological processes, including the regulation of gene expression and metabolism .
Citric Acid Cycle Intermediates and Aging: The intermediates of the citric acid cycle, to which acetyl coenzyme A contributes, have been implicated in the regulation of DNA and histone methylation. This regulation can impact the aging process, making the study of acetyl coenzyme A’s role in these pathways crucial for aging research .
作用機序
Target of Action
Acetyl coenzyme A sodium salt, also known as Acetyl-CoA, is a pivotal molecule in biological systems . It serves as an essential cofactor or substrate for acetyltransferases and acyltransferases . These enzymes are involved in the post-translational modification of proteins and in the synthesis of the neurotransmitter acetylcholine .
Mode of Action
Acetyl-CoA plays a crucial role in enzymatic acetyl transfer reactions . It mediates acyl group transfer and carbonyl activation . The CoA and its thioester levels are crucial for cellular homeostasis .
Biochemical Pathways
Acetyl-CoA serves as a source of carbon for the Krebs cycle, for the synthesis of fatty acids, and for isoprenoid-based protein modifications . It also serves as an intermediate in the oxidation of fatty acids and amino acids and is formed by the oxidative decarboxylation of pyruvate in mitochondria . The metabolic pathway of Acetyl-CoA exerts a significant impact in cancer .
Pharmacokinetics
Information on the pharmacokinetics of Acetyl coenzyme A sodium salt is limited. It is known that it is soluble in water , suggesting that it could be readily absorbed and distributed in the body
Result of Action
The concentration of Acetyl-CoA is increased in the mitochondria of cancer cells to provide ATP for survival, hindering the growth of normal cells . In most cancers, Acetyl-CoA mediated acetylation promotes the growth of cancer cells .
Action Environment
The action of Acetyl-CoA can be influenced by various environmental factors. For instance, the storage temperature can affect its stability . It is also worth noting that the action of Acetyl-CoA can be influenced by the metabolic state of the cell, as it is a key node in metabolism
Safety and Hazards
将来の方向性
Perturbations of the biosynthesis and homeostasis of CoA and/or acyl-CoA are connected with several pathological conditions, including cancer, myopathies, and cardiomyopathies . In recent years, defects in genes involved in CoA production and distribution have been found in patients affected by rare forms of neurodegenerative and neurodevelopmental disorders . This opens up new avenues for therapeutic approaches for such diseases .
特性
InChI |
InChI=1S/C23H38N7O17P3S.Na/c1-12(31)51-7-6-25-14(32)4-5-26-21(35)18(34)23(2,3)9-44-50(41,42)47-49(39,40)43-8-13-17(46-48(36,37)38)16(33)22(45-13)30-11-29-15-19(24)27-10-28-20(15)30;/h10-11,13,16-18,22,33-34H,4-9H2,1-3H3,(H,25,32)(H,26,35)(H,39,40)(H,41,42)(H2,24,27,28)(H2,36,37,38); | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGCDESRMLMCTPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.[Na] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38N7NaO17P3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
832.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[Di((113C)methyl)amino]-1,5-dimethyl-2-phenylpyrazol-3-one](/img/structure/B1284231.png)











